molecular formula C27H39N3O2 B12007966 N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide CAS No. 769142-69-0

N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide

Cat. No.: B12007966
CAS No.: 769142-69-0
M. Wt: 437.6 g/mol
InChI Key: QWBLAYICHHXHAL-XHLNEMQHSA-N
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Description

N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound characterized by its unique structure, which includes a naphthylmethylene group, a hydrazino linkage, and a tetradecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 1-naphthaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then acylated with tetradecanoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The naphthylmethylene group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The hydrazino linkage can be reduced to form corresponding amines using reducing agents such as sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the tetradecanamide chain can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides with varying alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving hydrazino and amide functionalities. It may also serve as a model compound for studying the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues, inhibiting enzyme activity. The naphthylmethylene group can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)hexadecanamide
  • N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)octadecanamide

Uniqueness

N-(2-(2-(1-Naphthylmethylene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its specific chain length and the presence of the naphthylmethylene group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

769142-69-0

Molecular Formula

C27H39N3O2

Molecular Weight

437.6 g/mol

IUPAC Name

N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide

InChI

InChI=1S/C27H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-26(31)28-22-27(32)30-29-21-24-18-15-17-23-16-13-14-19-25(23)24/h13-19,21H,2-12,20,22H2,1H3,(H,28,31)(H,30,32)/b29-21+

InChI Key

QWBLAYICHHXHAL-XHLNEMQHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=CC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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